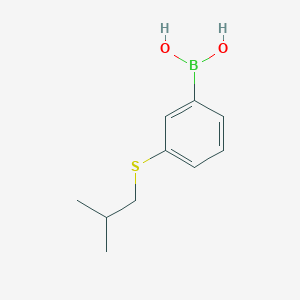

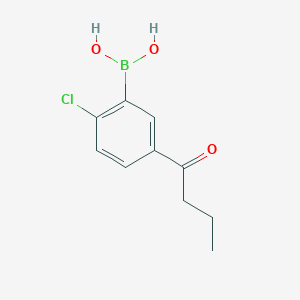

3-(Isobutylthio)phenylboronic acid

Vue d'ensemble

Description

3-(Isobutylthio)phenylboronic acid is a type of boronic acid . Boronic acids are known for their unique chemistry, including the ability to form reversible complexes with polyols, which has led to their use in various sensing applications .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of this compound is C10H15BO2S . The average mass is 210.101 Da and the monoisotopic mass is 210.088577 Da .Chemical Reactions Analysis

Boronic acids, including this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Phenylboronic acids and their derivatives are crucial in organic synthesis, acting as catalysts and intermediates. For instance, phenylboronic acid has been employed as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, and environmental friendliness due to minimal pollution (Nemouchi et al., 2012). Similarly, phenylboronic acids are instrumental in the Suzuki-Miyaura reaction, a cornerstone in constructing various chemical structures, including pharmaceuticals and materials science applications (Tanış et al., 2020).

Drug Delivery and Biomedical Applications

The unique properties of phenylboronic acid derivatives facilitate the development of innovative drug delivery systems. These compounds can form reversible complexes with polyols, enabling glucose-responsive materials that are particularly promising for insulin delivery in diabetes management. For example, phenylboronic acid-decorated nanoparticles have been explored for enhanced tumor targeting and penetration, demonstrating improved tumor accumulation and antitumor effects (Wang et al., 2016). Additionally, glucose-responsive polymeric nanoparticles incorporating phenylboronic acid have been developed for potential applications in responsive drug delivery systems (Ma & Shi, 2014).

Sensor Development and Analytical Applications

Phenylboronic acids are also pivotal in creating sensors and separation systems due to their ability to interact selectively with sugars and other polyols. This has led to advancements in the detection and quantification of glucose, which is vital for diabetes care, and other applications requiring specific recognition of biological molecules. The development of phenylboronic acid-based sensors exemplifies this application, where these compounds are used for their selective binding to saccharides, enhancing the detection sensitivity and selectivity (Ivanov et al., 2006).

Safety and Hazards

Orientations Futures

Boronic acids, including 3-(Isobutylthio)phenylboronic acid, are increasingly being used in diverse areas of research. For instance, glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers, considering the large number of diabetes patients in the world .

Mécanisme D'action

Target of Action

3-(Isobutylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, such as this compound, transfers an organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .

Propriétés

IUPAC Name |

[3-(2-methylpropylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJPTBCKAGBJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

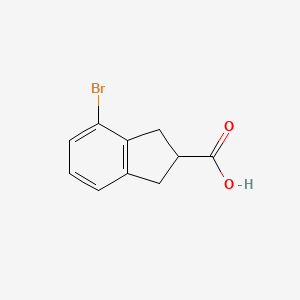

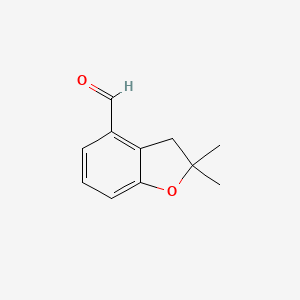

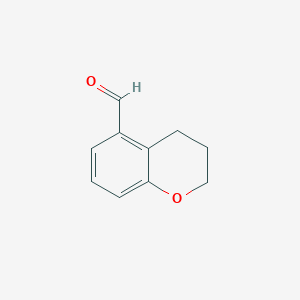

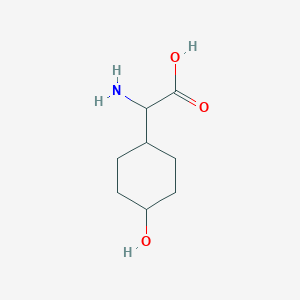

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)